molecular formula C8H13Cl2N3O2 B14037263 N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl

N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl

Cat. No.: B14037263
M. Wt: 254.11 g/mol
InChI Key: CFKZVAHABCRZOX-UHFFFAOYSA-N
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Description

N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is an organic compound with the molecular formula C8H11N3O2·2HCl. This compound is characterized by the presence of a nitrophenyl group attached to an ethanediamine backbone. It is commonly used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl typically involves the reaction of 3-nitrobenzaldehyde with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, affecting their activity and function. The nitrophenyl group plays a crucial role in these interactions, facilitating binding through various non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-Nitrophenyl)-1,2-ethanediamine
  • N1-(2-Nitrophenyl)-1,2-ethanediamine
  • N1-(3-Nitrophenyl)-1,2-propanediamine

Uniqueness

N1-(3-Nitrophenyl)-1,2-ethanediamine 2HCl is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its reactivity and binding properties. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C8H13Cl2N3O2

Molecular Weight

254.11 g/mol

IUPAC Name

N'-(3-nitrophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H11N3O2.2ClH/c9-4-5-10-7-2-1-3-8(6-7)11(12)13;;/h1-3,6,10H,4-5,9H2;2*1H

InChI Key

CFKZVAHABCRZOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCN.Cl.Cl

Origin of Product

United States

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